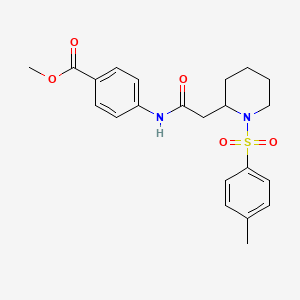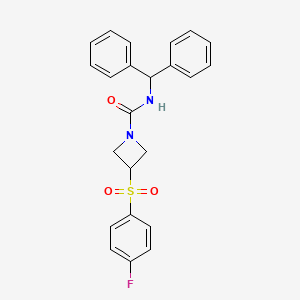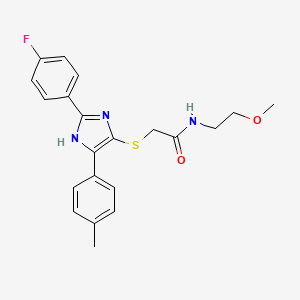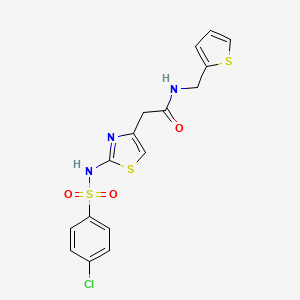
2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C19H14ClNO4S2 . It has a molecular weight of 419.909 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.909 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity :
- Rhodanine-3-acetic acid-based derivatives, including those similar to the compound , have shown promising antimicrobial activity against a range of bacteria, mycobacteria, and fungi. Some derivatives have been notably active against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
- Similar compounds have also been synthesized and evaluated for antimicrobial properties, with specific derivatives showing activity against Staphylococcus aureus (Frolov et al., 2017).
Aldose Reductase Inhibition :
- Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. One study found that these compounds are more efficacious than epalrestat, a clinically used aldose reductase inhibitor, and have low cytotoxic activity (Kučerová-Chlupáčová et al., 2020).
Fluorescence Properties for Metal Ion Detection :
- A synthesized derivative was identified to have strong fluorescent quenching effects in the presence of Co2+, indicating potential use as a fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).
Anticancer Activity :
- Several thioxothiazolidin-4-one derivatives, including those structurally related to the compound , have demonstrated anticancer and antiangiogenic effects in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
- Another study found that derivatives of this compound exhibited potent anticancer activity against leukemia cell lines (Chandrappa et al., 2009).
Photophysical and Photoresponsive Studies :
- Derivatives have been synthesized and subjected to photophysical and photoresponsive studies, revealing their potential in applications like dyes, inks, and paints (Chandran et al., 2012).
Fungicidal Activity :
- Some derivatives have been prepared as potential antifungal compounds, with certain derivatives exhibiting strong inhibition against various fungal species (Doležel et al., 2009).
Quantum-Chemical Studies for Solar Cell Application :
- The structure and optical properties of a triphenylamine-rhodanine dye derivative, useful as a sensitizer for nanocrystalline TiO2 solar cells, have been studied, highlighting its relevance in solar energy applications (Baryshnikov et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOHCGTDZADEU-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)


![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)





![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)
![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)